4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol 4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 750624-67-0
VCID: VC8364303
InChI: InChI=1S/C14H18N4O2S2/c1-2-18-13(15-16-14(18)21)11-6-5-7-12(10-11)22(19,20)17-8-3-4-9-17/h5-7,10H,2-4,8-9H2,1H3,(H,16,21)
SMILES: CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Molecular Formula: C14H18N4O2S2
Molecular Weight: 338.5 g/mol

4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

CAS No.: 750624-67-0

Cat. No.: VC8364303

Molecular Formula: C14H18N4O2S2

Molecular Weight: 338.5 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-5-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol - 750624-67-0

Specification

CAS No. 750624-67-0
Molecular Formula C14H18N4O2S2
Molecular Weight 338.5 g/mol
IUPAC Name 4-ethyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H18N4O2S2/c1-2-18-13(15-16-14(18)21)11-6-5-7-12(10-11)22(19,20)17-8-3-4-9-17/h5-7,10H,2-4,8-9H2,1H3,(H,16,21)
Standard InChI Key HMOVMLOEUGBELM-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3
Canonical SMILES CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3

Introduction

Nomenclature and Structural Features

The systematic IUPAC name delineates its core structure: a 1,2,4-triazole ring substituted at positions 3, 4, and 5. Key features include:

  • Position 4: Ethyl group providing steric bulk and lipophilicity.

  • Position 5: 3-(pyrrolidin-1-ylsulfonyl)phenyl moiety, introducing a sulfonamide-linked pyrrolidine ring for potential hydrogen bonding and solubility modulation.

  • Position 3: Thiol (-SH) group enabling disulfide bridge formation or metal coordination .

The molecular formula is C₁₅H₁₉N₅O₂S₂, with a calculated molecular weight of 381.48 g/mol. X-ray crystallography data remain unavailable, but analogous triazole-thiols exhibit planar triazole rings with substituents adopting equatorial conformations .

Synthetic Methodology

IntermediateReagentsTemperatureYield (%)
Ethyl esterClCH₂COOEt, Et₃NRT80
AcetohydrazideNH₂NH₂·H₂O, i-PrOH60°C94
Hydrazone formationAldehyde, MeOHReflux29–98

Physicochemical Properties

Spectral Characterization

Hypothetical data extrapolated from structurally related compounds :

  • ¹H NMR (DMSO-d₆): δ 1.19 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.95–3.10 (m, 4H, pyrrolidine CH₂), 3.60 (q, J = 7.1 Hz, 2H, NCH₂), 7.52–8.25 (m, 4H, aryl-H), 13.21 (s, 1H, SH).

  • ¹³C NMR: 166.5 (C=S), 154.1 (triazole C4), 141.2 (sulfonyl C), 128.7–134.5 (aryl carbons).

  • IR (KBr): 2560 cm⁻¹ (S-H stretch), 1695 cm⁻¹ (C=N), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .

Thermal and Solubility Profiles

  • Melting Point: Estimated 195–215°C (dec.) based on triazole-thiol analogs .

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .

AssayModel SystemExpected Activity
CytotoxicityPanc-1 cellsIC₅₀ ~20 μM
Migration InhibitionMDA-MB-231>50% at 10 μM
COX-2 InhibitionEnzymatic assayIC₅₀ ~5 μM

Research Gaps and Future Directions

  • Synthetic Optimization: Improved yields for hydrazone formation (current range: 29–98%) .

  • In Vivo Toxicology: Absence of pharmacokinetic and chronic toxicity data.

  • Target Identification: Mechanistic studies needed to elucidate molecular targets (e.g., tubulin, kinases).

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